molecular formula C5H9ClMgO B2993572 Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF CAS No. 263257-15-4

Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-MeTHF

Cat. No.: B2993572
CAS No.: 263257-15-4
M. Wt: 144.88
InChI Key: UGMQDBIXYCXBMI-UHFFFAOYSA-M
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Description

Tetrahydropyran-4-ylmagnesium chloride, 0.50 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is typically supplied as a solution in 2-methyltetrahydrofuran, a solvent known for its stability and low toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydropyran-4-ylmagnesium chloride can be synthesized by reacting tetrahydropyran with magnesium in the presence of an alkyl halide, such as methyl chloride. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is exothermic and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of tetrahydropyran-4-ylmagnesium chloride involves large-scale reactors equipped with temperature control systems. The process begins with the activation of magnesium turnings, followed by the gradual addition of tetrahydropyran and methyl chloride. The reaction mixture is then stirred and maintained at a controlled temperature until the formation of the Grignard reagent is complete. The product is then purified and diluted with 2-methyltetrahydrofuran to achieve the desired concentration.

Chemical Reactions Analysis

Types of Reactions

Tetrahydropyran-4-ylmagnesium chloride undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds, such as aldehydes and ketones, to form alcohols.

    Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

Common reagents used with tetrahydropyran-4-ylmagnesium chloride include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Solvents such as 2-methyltetrahydrofuran or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from reactions involving tetrahydropyran-4-ylmagnesium chloride include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In substitution reactions, the major products are new alkylated compounds.

Scientific Research Applications

Tetrahydropyran-4-ylmagnesium chloride is widely used in scientific research for various applications:

    Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is used in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of tetrahydropyran-4-ylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.

    Ethylmagnesium chloride: A simpler Grignard reagent used for forming carbon-carbon bonds.

    Cyclohexylmagnesium chloride: Similar in structure but with a cyclohexyl group instead of a tetrahydropyran ring.

Uniqueness

Tetrahydropyran-4-ylmagnesium chloride is unique due to the presence of the tetrahydropyran ring, which imparts different reactivity and selectivity compared to other Grignard reagents. This makes it particularly useful in the synthesis of cyclic compounds and in reactions requiring specific stereochemistry.

Properties

IUPAC Name

magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O.ClH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUMQGSBTMPSOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[CH-]1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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